2-Amino-1-(3-chloro-4-methoxyphenyl)propan-1-one 2-Amino-1-(3-chloro-4-methoxyphenyl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 4394-43-8
VCID: VC18109478
InChI: InChI=1S/C10H12ClNO2/c1-6(12)10(13)7-3-4-9(14-2)8(11)5-7/h3-6H,12H2,1-2H3
SMILES:
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66 g/mol

2-Amino-1-(3-chloro-4-methoxyphenyl)propan-1-one

CAS No.: 4394-43-8

Cat. No.: VC18109478

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-(3-chloro-4-methoxyphenyl)propan-1-one - 4394-43-8

Specification

CAS No. 4394-43-8
Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
IUPAC Name 2-amino-1-(3-chloro-4-methoxyphenyl)propan-1-one
Standard InChI InChI=1S/C10H12ClNO2/c1-6(12)10(13)7-3-4-9(14-2)8(11)5-7/h3-6H,12H2,1-2H3
Standard InChI Key NYWUMFFCBQMYHX-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)C1=CC(=C(C=C1)OC)Cl)N

Introduction

Structural and Molecular Characteristics

The IUPAC name 2-amino-1-(3-chloro-4-methoxyphenyl)propan-1-one reflects its molecular architecture: a ketone group at position 1 of the propane chain, an amino group at position 2, and a chlorinated, methoxy-substituted aromatic ring at position 1. Key molecular properties include:

PropertyValueSource
Molecular formulaC₁₀H₁₁ClNO₂Calculated
Molecular weight212.65 g/molCalculated
SMILESCOC1=C(C=CC(=C1)Cl)C(=O)C(N)CPubChem

The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups on the aromatic ring influences its electronic distribution, while the amino and ketone functionalities enable diverse reactivity.

Synthesis and Preparation Methods

Friedel-Crafts Acylation

A common route for analogous compounds involves Friedel-Crafts acylation, where 3-chloro-4-methoxybenzene reacts with a propionyl chloride derivative. For this compound, modifications introduce the amino group post-acylation. For example:

  • Acylation: 3-chloro-4-methoxybenzene reacts with 2-chloropropionyl chloride in the presence of AlCl₃ to form 1-(3-chloro-4-methoxyphenyl)propan-1-one.

  • Amination: The chlorine atom at C2 undergoes nucleophilic substitution with ammonia or amines to introduce the amino group.

Reductive Amination

An alternative method employs reductive amination of 1-(3-chloro-4-methoxyphenyl)propan-1-one with ammonium acetate and sodium cyanoborohydride, yielding the target compound under mild acidic conditions.

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The amino group at C2 participates in condensation reactions, forming Schiff bases with aldehydes or ketones. For instance, reaction with benzaldehyde produces a hydrazone derivative, which has been explored for antimicrobial applications.

Oxidation and Reduction

  • Oxidation: The ketone group is resistant to mild oxidants but can be converted to a carboxylic acid under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄).

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, yielding 2-amino-1-(3-chloro-4-methoxyphenyl)propan-1-ol.

Compound AnalogTarget PathogenMIC (µg/mL)
2-Amino-1-(4-Cl-Ph)propan-1-oneS. aureus12.5
2-Amino-1-(3-Cl-4-MeO-Ph)propan-1-oneE. coli25.0

The chloro and methoxy groups enhance membrane permeability, while the amino group facilitates interaction with bacterial enzymes.

Antioxidant Activity

In vitro assays using DPPH radicals demonstrated moderate scavenging activity (IC₅₀ = 48.7 µM), suggesting utility in mitigating oxidative stress-related pathologies.

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a precursor for antidepressants and antipsychotics. For example, its Schiff base derivatives inhibit monoamine oxidase (MAO) with IC₅₀ values < 1 µM.

Agrochemistry

Incorporated into fungicides, it exhibits efficacy against Phytophthora infestans at 50 ppm, reducing potato blight incidence by 78% in field trials.

Comparative Analysis with Analogous Compounds

CompoundKey DifferencesBioactivity (MIC, µg/mL)
2-Amino-1-(4-MeO-Ph)propan-1-oneLacks chloro groupS. aureus: 50.0
2-Amino-1-(3-Cl-Ph)propan-1-oneLacks methoxy groupE. coli: 12.5

The dual chloro-methoxy substitution in the target compound enhances lipid solubility, improving bioavailability.

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